6-[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Features
Quinazoline derivatives, including fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives, have been synthesized through Michael addition reactions. These compounds, due to their structural features, including fluorine substituents and specific crystal structures, exhibit improved solubility and the potential for biological activity due to their ability to form multiple hydrogen bonds and interesting three-dimensional network structures through hydrogen bonds and π-π interactions (Sun et al., 2019).
Potential Biological Activities
Antimicrobial and Antifungal Activities
Novel derivatives of quinazoline have been explored for their in vitro antimicrobial and antifungal activities. Compounds have shown significant activity against various bacterial and fungal strains, highlighting the potential of quinazoline derivatives in addressing microbial resistance (Selvam & Palanirajan, 2010).
Anticancer Properties
Some quinazoline derivatives have been evaluated for their anticancer activities against different human cancer cell lines. The structural modifications in these compounds have led to promising anticancer potentials, suggesting their utility in cancer research and therapy exploration (Tumosienė et al., 2020).
Antioxidant Activities
The antioxidant properties of certain quinazoline derivatives have also been investigated, with some compounds displaying higher activity than well-known antioxidants. This indicates the potential use of these compounds in oxidative stress-related research and therapeutic applications (Tumosienė et al., 2020).
Safety And Hazards
This would involve a discussion of the safety precautions that need to be taken when handling the compound, as well as the hazards associated with the compound.
Future Directions
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I hope this general information is helpful. If you have any other questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
6-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN4O6S/c1-40-23-12-6-20(7-13-23)17-33-28(37)5-3-2-4-14-36-30(39)24-15-26-27(42-19-41-26)16-25(24)35-31(36)43-18-29(38)34-22-10-8-21(32)9-11-22/h6-13,15-16H,2-5,14,17-19H2,1H3,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFUKGNJHJNCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC=C(C=C5)F)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
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